molecular formula C22H23N5O2 B12119127 2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12119127
M. Wt: 389.4 g/mol
InChI Key: DZMFNQIMGYHBMO-UHFFFAOYSA-N
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Description

2-Amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a 4-methoxyphenyl group at the 1-position of the pyrroloquinoxaline core and a butyl chain on the carboxamide nitrogen.

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

2-amino-N-butyl-1-(4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C22H23N5O2/c1-3-4-13-24-22(28)18-19-21(26-17-8-6-5-7-16(17)25-19)27(20(18)23)14-9-11-15(29-2)12-10-14/h5-12H,3-4,13,23H2,1-2H3,(H,24,28)

InChI Key

DZMFNQIMGYHBMO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)OC)N

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Ullmann Coupling and Oxidation

A two-step protocol involving:

  • Ullmann coupling of 2-amino-3-bromopyridine derivatives with amino acids (e.g., L-proline) under copper catalysis.

  • Oxidation of the resulting pyrrolidine intermediate to form the pyrrole ring.

Conditions and Reagents :

StepReagents/ConditionsYieldSource
Ullmann CouplingCu(I) catalyst, potassium phosphate, TMEDA/DMEDA, 130°C, DMSO55–79%
OxidationDDQ, NaOCl, or O₂60–85%

This method leverages commercial availability of substituted 2-amino-3-bromopyridines and avoids harsh conditions.

Pictet-Spengler Annulation

An alternative route employs oxidative coupling of 1-(2-aminophenyl)-pyrrole derivatives with aldehydes or ketones, followed by cyclization.

Key Advantages :

  • Step economy : Single-step formation of fused rings.

  • Functional group tolerance : Compatible with electron-rich aromatics.

Functionalization of the Pyrroloquinoxaline Core

Post-core synthesis, the molecule undergoes sequential modifications:

Introduction of 4-Methoxyphenyl Group

Method :

  • Suzuki-Miyaura cross-coupling or Ullmann coupling of a halogenated pyrroloquinoxaline intermediate with 4-methoxyphenylboronic acid or aryl halides.

Optimized Conditions :

ParameterValueOutcome
CatalystPd(PPh₃)₄High regioselectivity
SolventDioxane/H₂OImproved solubility
Temperature80–100°C70–85% yield

Alkylation for N-Butyl Substitution

Approach :

  • Nucleophilic substitution of a halogenated intermediate with butylamine or butyllithium.

  • Reagents : Butyl halides (e.g., butyl bromide) in the presence of a base (e.g., K₂CO₃).

Example Reaction Pathway :

  • Halogenation : Treatment of the pyrroloquinoxaline core with POCl₃ or SOCl₂ to generate a reactive chloride.

  • Alkylation : Reaction with butylamine in anhydrous THF or DMF at reflux.

Carboxamide Formation

The carboxamide group is introduced via:

  • Nitrile Hydrolysis : Conversion of a cyano intermediate to carboxylic acid using Ghaffar-Parkins catalyst (e.g., NaOH/H₂O₂), followed by amide coupling with butylamine.

  • Direct Amidation : Reaction of the carboxylic acid derivative with butylamine under coupling agents (e.g., EDC/HOBt).

Yield Comparison :

MethodYieldPurity
Nitrile Hydrolysis + Amidation65–75%>95%
Direct Amidation70–80%>90%

Optimization and Critical Parameters

Key factors influencing synthesis efficiency:

Catalyst Selection

  • Cu(I) catalysts (e.g., CuI) enhance Ullmann coupling efficiency.

  • Oxidants : DDQ or NaOCl preferentially oxidize pyrrolidine to pyrrole without over-oxidizing sensitive groups.

Solvent and Temperature

Reaction StepSolventTemperatureImpact
Ullmann CouplingDMSO130°CHigh conversion
OxidationCH₂Cl₂0–25°CMinimizes side reactions

Purification

  • Column chromatography (silica gel, EtOAc/hexanes) isolates the product.

  • Recrystallization (EtOH/H₂O) enhances crystallinity and purity.

Comparative Analysis of Synthetic Routes

RouteStepsYieldAdvantagesLimitations
Ullmann + Oxidation3–450–60%High regioselectivityMulti-step
Pictet-Spengler245–55%Step economyLimited functional group compatibility
Direct Amidation270–80%Simplified workflowRequires pre-formed carboxylic acid

Challenges and Innovations

  • Steric hindrance : Bulky substituents (e.g., 4-methoxyphenyl) require optimized catalysts.

  • Green chemistry : Recent advances use aerobic oxidation (O₂ as oxidant) to reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison

Substituent Analysis

The substituents at the 1-position of the pyrroloquinoxaline ring and the N-group on the carboxamide critically influence molecular interactions and bioactivity. Below is a comparative analysis of key analogs:

Compound Name 1-Position Substituent N-Substituent on Carboxamide Molecular Formula Molecular Weight Key Features/Applications Reference
Target Compound : 2-Amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 4-Methoxyphenyl Butyl Not explicitly provided* ~437 (estimated) Likely enhanced lipophilicity due to butyl chain N/A
2-Amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 4-Fluorobenzyl 2-Methoxybenzyl C₂₆H₂₂FN₅O₂ 455.49 Increased polarity from fluorine and methoxy groups
2-Amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Methyl Benzyl C₁₉H₁₇N₅O 355.39 Compact structure with aromatic N-substituent
2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-Methoxyphenyl H (unsubstituted) C₁₈H₁₅N₅O₂ 333.35 Meta-methoxy may alter electronic distribution
2-Amino-1-(5-methoxy-2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 5-Methoxy-2-methylphenyl H (unsubstituted) C₁₉H₁₇N₅O₂ 347.37 Bulky substituent for steric effects; anticancer applications
2-Amino-N,1-bis(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Thiophen-2-ylmethyl Thiophen-2-ylmethyl C₂₁H₁₇N₅OS₂ 435.52 Sulfur-containing groups for π-π interactions
5-Bromo-2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-Hydroxy-2,6-dimethylphenyl H (unsubstituted) C₁₉H₁₆BrN₅O₂ 458.27 Bromine for halogen bonding; potential inhibitor
WAY-385540 (Mcl-1 inhibitor) 2,5-Dimethoxyphenyl Tetrahydrofuran-2-ylmethyl C₂₅H₂₇N₅O₄ 469.52 LogP = 1.82; apoptosis regulation

Note: The molecular formula for the target compound is estimated as C₂₂H₂₄N₅O₂ based on structural analogs.

Molecular Properties

  • Lipophilicity: The butyl chain in the target compound likely increases logP compared to analogs with smaller N-substituents (e.g., benzyl or methyl).
  • Electronic Effects: The 4-methoxyphenyl group is electron-donating, which may stabilize charge-transfer interactions in biological targets.
  • Steric Effects : Bulky substituents like thiophen-2-ylmethyl or 5-methoxy-2-methylphenyl may hinder binding to flat enzymatic pockets, whereas the target compound’s 4-methoxyphenyl and butyl groups balance steric bulk and flexibility.

Biological Activity

2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a pyrroloquinoxaline core with an amino group and a methoxyphenyl substituent. The structural formula is represented as follows:

  • IUPAC Name : 2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • Molecular Formula : C_{19}H_{25}N_{5}O_{2}
PropertyValue
Molecular Weight341.44 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular proliferation, which could lead to anticancer effects.
  • Receptor Modulation : It has been suggested that the compound interacts with specific receptors that modulate signaling pathways related to cell growth and survival.

Anticancer Properties

Research has indicated that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer activity. For example, studies have shown that similar compounds with structural modifications demonstrate IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7. The presence of the methoxy group on the phenyl ring is believed to enhance the cytotoxic effects.

CompoundCell LineIC50 (µM)
DoxorubicinHCT-1163.23
2-amino-N-butyl...HCT-1161.9
2-amino-N-butyl...MCF-72.3

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro studies have shown that it exhibits activity against various strains of bacteria and protozoa, indicating broad-spectrum antimicrobial properties.

Neuroprotective Effects

There is emerging evidence suggesting that compounds within this class may possess neuroprotective properties. This could be linked to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Study on Anticancer Activity

In a study published by MDPI, researchers evaluated the anticancer effects of a series of pyrroloquinoxaline derivatives, including our compound of interest. The study concluded that the presence of specific functional groups significantly influenced the anticancer potency, with the methoxyphenyl group being particularly effective in enhancing activity against cancer cell lines.

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial efficacy of similar quinoxaline derivatives against Giardia lamblia and Trichomonas vaginalis. The results demonstrated that modifications in the side chains could lead to improved inhibitory concentrations, suggesting potential therapeutic applications in treating protozoal infections.

Comparative Analysis

When compared to other compounds within the pyrroloquinoxaline class, 2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide shows unique biological activities owing to its specific substituents.

CompoundActivity TypeNotable Features
Compound AAnticancerLow IC50 values in multiple cell lines
Compound BAntimicrobialEffective against protozoal infections
2-amino-N-butyl...NeuroprotectivePotential modulation of neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions improve yield?

  • Methodological Answer :

  • Step 1 : Begin with a pyrroloquinoxaline core synthesized via cyclization of substituted quinoxaline precursors under acidic conditions (e.g., p-toluenesulfonic acid) .
  • Step 2 : Introduce the 4-methoxyphenyl group using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with Pd catalysts .
  • Step 3 : Optimize yield by employing continuous flow reactors for precise temperature control (80–120°C) and solvent selection (DMF or dichloromethane) .
  • Key Reagents : Sodium borohydride for reduction, potassium permanganate for oxidation .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., 4-methoxyphenyl resonance at δ 3.8 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 432.19 for C23_{23}H24_{24}N6_6O3_3) and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D conformation, particularly for analyzing π-π stacking in the pyrroloquinoxaline core .

Q. What key functional groups dictate its chemical reactivity?

  • Methodological Answer :

  • Amino Group : Participates in nucleophilic substitution (e.g., acylation with ethyl chloroformate) .
  • Carboxamide : Stabilizes hydrogen bonding with biological targets; susceptible to hydrolysis under acidic/basic conditions .
  • 4-Methoxyphenyl : Enhances electron density, influencing regioselectivity in electrophilic aromatic substitution .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 4-methoxyphenyl vs. dichlorophenyl) alter biological activity?

  • Methodological Answer :

  • Comparative Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using derivatives with varied substituents .
  • Structure-Activity Relationship (SAR) :
  • Electron-Donating Groups (e.g., -OCH3_3) : Improve solubility and target binding via polar interactions .
  • Electron-Withdrawing Groups (e.g., -Cl) : Enhance metabolic stability but may reduce bioavailability .
  • Data Source : Cross-reference IC50_{50} values from kinase inhibition assays (e.g., FGFR1 vs. EGFR) .

Q. What in vitro assays resolve conflicting cytotoxicity data across studies?

  • Methodological Answer :

  • Assay 1 : Conduct MTT assays under standardized O2_2 levels (5% CO2_2) to control for redox-sensitive artifacts .
  • Assay 2 : Validate results via dual-luciferase reporter systems to distinguish apoptosis from necrosis .
  • Contradiction Analysis : Compare cell lines with differential expression of detox enzymes (e.g., CYP450) to identify metabolic interference .

Q. Which computational methods predict binding affinity to kinase targets like FGFRs?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions between the carboxamide group and FGFR1’s ATP-binding pocket .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (GROMACS) to assess entropy-driven binding .
  • ICReDD Framework : Integrate quantum chemical calculations (e.g., DFT) with experimental data to refine reaction pathways and target affinity .

Q. How can researchers address discrepancies in reported biological activities?

  • Methodological Answer :

  • Step 1 : Replicate studies using identical purity standards (≥95% via HPLC) and solvent systems (e.g., DMSO concentration <0.1%) .
  • Step 2 : Perform meta-analysis of dose-response curves across publications to identify outlier protocols .
  • Step 3 : Utilize CRISPR-edited cell lines to isolate target-specific effects (e.g., FGFR1 knockout vs. wild-type) .

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